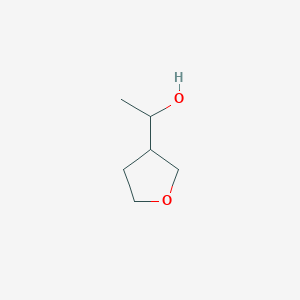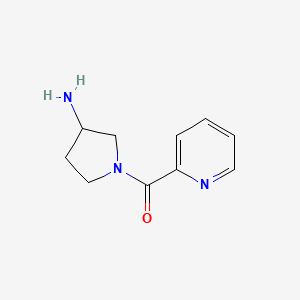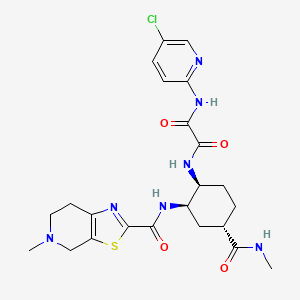![molecular formula C11H12ClN3OS B1429257 4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine CAS No. 35265-88-4](/img/structure/B1429257.png)
4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine
Descripción general
Descripción
“4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine” is a chemical compound . It is a solid substance . The IUPAC name for this compound is 4-chloro-7-methylthieno[3,2-d]pyrimidine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H5ClN2S/c1-4-2-11-6-5(4)9-3-10-7(6)8/h2-3H,1H3 . This indicates that the compound has a molecular weight of 184.65 .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 184.65 . The storage temperature for this compound is between 2-8°C, and it should be kept in a dark place and in an inert atmosphere .Aplicaciones Científicas De Investigación
- Results : In vitro and in vivo studies have evaluated its pharmacological properties, including binding affinity to specific receptors, metabolic stability, and toxicity profiles .
- Results : The compound demonstrated inhibitory activity against certain kinases, providing insights into its potential therapeutic applications .
- Results : Its potential as a semiconductor material for organic electronic devices (e.g., organic field-effect transistors) has been explored .
- Results : Efficiency, stability, and charge transport properties have been assessed, contributing to the development of efficient organic solar cells .
Medicinal Chemistry and Drug Discovery
Kinase Inhibition Research
Agrochemical Development
Materials Science and Organic Electronics
Photovoltaic Applications
Chemical Biology and Target Identification
Ambeed: 4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine ACS Publications: Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4 …
PubMed: Antiviral activity of 4-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine : PubMed: Voltage-gated sodium channel modulation by 4-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine : PubMed: Anti-inflammatory activity of 4-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine : PubMed: Anticancer activity of 4-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine : PubMed: Photodynamic therapy using 4-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine : PubMed: Removal of organic pollutants from water using 4-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine
Safety And Hazards
Propiedades
IUPAC Name |
4-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-7-6-17-9-8(7)13-11(12)14-10(9)15-2-4-16-5-3-15/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYSLCSAIRASKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=C(N=C2N3CCOCC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733076 | |
| Record name | 2-Chloro-7-methyl-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine | |
CAS RN |
35265-88-4 | |
| Record name | 2-Chloro-7-methyl-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



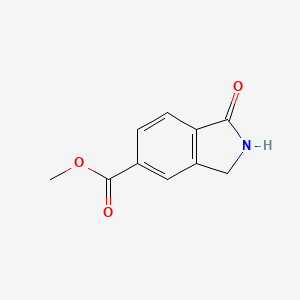
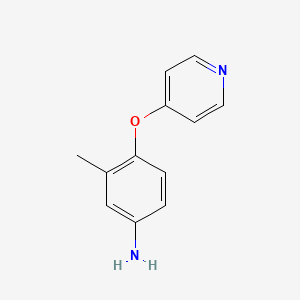
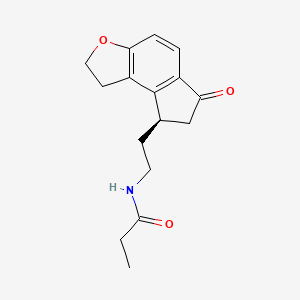
![1,4-Dioxaspiro[4.4]nonan-7-ylmethanamine](/img/structure/B1429180.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate](/img/structure/B1429181.png)
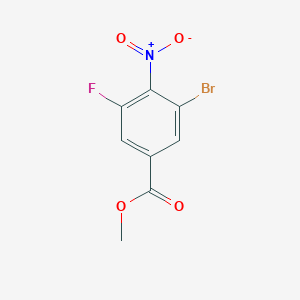
![2-{4-[(4-Methoxyphenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1429185.png)
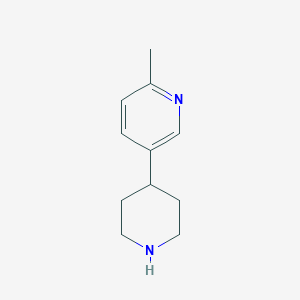
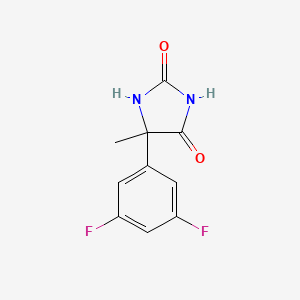

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1429193.png)
